

# N-Boc-N-bis(PEG3-OH) bifunctional linker protocol

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**Compound Focus:** N-Boc-N-bis(PEG3-OH)

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## N-Boc-N-bis(PEG3-OH) Linker Guide

### Introduction to PROTAC Linkers and N-Boc-N-bis(PEG3-OH)

PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules that degrade target proteins by recruiting an E3 ubiquitin ligase. The linker is a critical component that connects the two ligands and profoundly influences the degrader's efficacy, physicochemical properties, and cellular permeability [1].

**N-Boc-N-bis(PEG3-OH)** is a **branched PEG-based PROTAC linker** featuring a Boc-protected primary amine and two terminal hydroxyl groups [2] [3]. This structure places it in the category of **flexible, hydrophilic linkers**, which are valued for their ability to enhance solubility and increase the probability of forming a productive ternary complex due to their conformational flexibility [1].

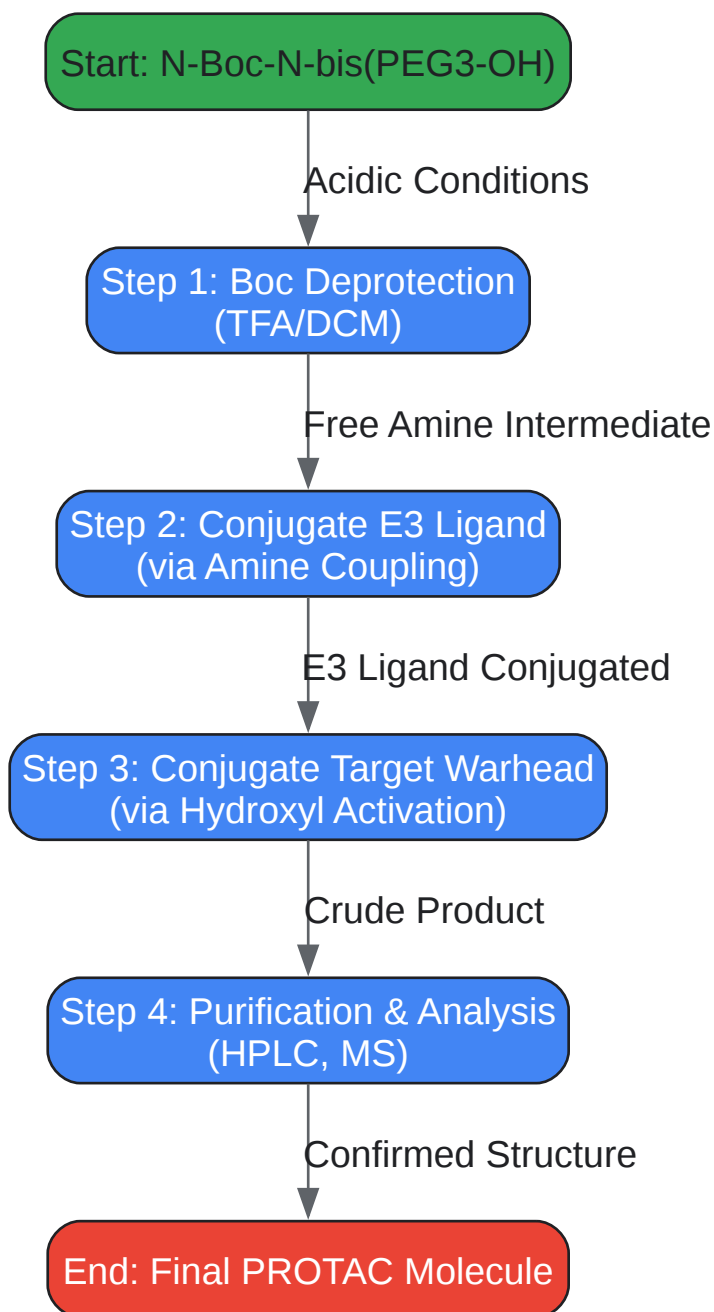
### Chemical Characterization and Data

The table below summarizes the key physicochemical data for **N-Boc-N-bis(PEG3-OH)**.

Property	Specification / Value
Common Name	N-Boc-N-bis(PEG3-OH) [2]
Molecular Formula	Information not explicitly provided in search results
Molecular Weight	Information not explicitly provided in search results
Purity	Typically $\geq 95\%$ [2]
Functional Groups	One <i>tert</i> -butyloxycarbonyl (Boc)-protected amino group, two terminal hydroxyl groups [2] [3]
Primary Application	Synthesis of PROTACs and other bifunctional molecules (e.g., ADCs) [3]
Storage Condition	Store at $-5^{\circ}\text{C}$ , keep in dry conditions, and avoid sunlight [4]

## Application Notes & Experimental Protocols

The following workflow outlines the key stages for utilizing **N-Boc-N-bis(PEG3-OH)** in PROTAC synthesis.



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## Boc Deprotection to Generate Free Amine

The first synthetic step involves removing the Boc protecting group to generate a reactive primary amine for subsequent conjugation [2] [3].

- **Procedure:**

- Dissolve **N-Boc-N-bis(PEG3-OH)** (1.0 equivalent) in an anhydrous dichloromethane (DCM) solution.
- Add a cleavage cocktail containing **trifluoroacetic acid (TFA)**. A typical ratio is 1:1 to 3:1 (v/v) of TFA to DCM.
- Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
- After completion, concentrate the mixture under a stream of nitrogen or under reduced pressure to remove excess TFA and DCM.
- The resulting residue (the TFA salt of the free amine) can be used directly in the next step without further purification.

## Conjugation to E3 Ubiquitin Ligase Ligand

The newly exposed primary amine is conjugated to a carboxylic acid-containing E3 ligand (e.g., a ligand for VHL, CRBN, or other ligases).

- **Procedure:**

- Dissolve the E3 ligand carboxylic acid (1.2 equivalents) in an anhydrous solvent like DMF or DCM.
- Add coupling reagents such as **HATU** (1.2 equivalents) and a base like **N,N-Diisopropylethylamine (DIPEA)** (3.0 equivalents) to activate the carboxylic acid. Stir for 10-15 minutes at room temperature.
- Add the activated solution to the free amine intermediate (from Step 3.1, 1.0 equivalent).
- Stir the reaction mixture at room temperature for several hours or overnight, monitoring by LC-MS.
- After completion, work up the reaction by diluting with ethyl acetate and washing with water and brine. Purify the crude product (E3 ligand-PEG3-OH) via flash chromatography or preparatory HPLC.

## Conjugation to Target Protein Warhead

The terminal hydroxyl groups of the linker are used to connect to the target protein-binding warhead. This typically requires activation of the hydroxyl into a better leaving group.

- **Procedure (via Mesylation and Displacement):**

- Dissolve the intermediate from Step 3.2 (1.0 equivalent) in anhydrous DCM.
- Cool the solution to 0°C in an ice bath.

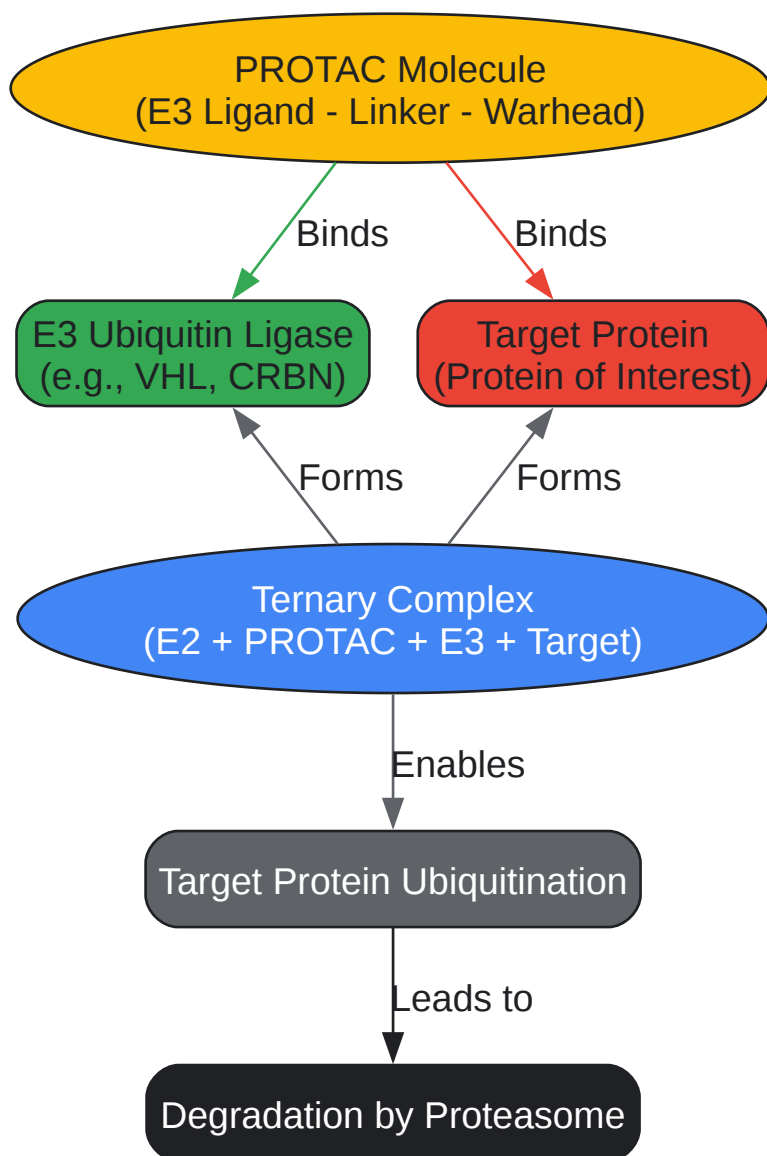
- Add methanesulfonyl chloride (MsCl, 2.2 equivalents) followed by dropwise addition of triethylamine (TEA, 3.0 equivalents).
- Let the reaction warm to room temperature and stir for 1-2 hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
- Dissolve the crude mesylate in anhydrous DMF. Add the target warhead molecule containing a nucleophilic group (e.g., a phenol or alcohol, 1.5 equivalents) and cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>, 3.0 equivalents).
- Heat the mixture to 50-80°C and stir until the reaction is complete by LC-MS.
- Purify the final PROTAC molecule using preparatory HPLC or other suitable techniques.

## Purification and Analytical Characterization

- **Purification:** Preparatory **Reverse-Phase HPLC** is the standard method for purifying the final PROTAC. Use a C18 column and a water/acetonitrile gradient with 0.1% TFA as a modifier.
- **Analysis:** Confirm the identity and purity of the final compound and key intermediates using:
  - **Liquid Chromatography-Mass Spectrometry (LC-MS)**
  - **Nuclear Magnetic Resonance (NMR) Spectroscopy** (<sup>1</sup>H NMR, <sup>13</sup>C NMR)

## Role in Ternary Complex Formation

The following diagram illustrates how a branched PEG linker like **N-Boc-N-bis(PEG3-OH)** functions within the complete PROTAC mechanism.



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## Strategic Advantages and Considerations

Using **N-Boc-N-bis(PEG3-OH)** offers specific advantages for PROTAC design:

- **Enhanced Solubility:** The **PEG (polyethylene glycol)** backbone is highly hydrophilic, increasing the aqueous solubility of the overall PROTAC molecule, which is often large and hydrophobic [1] [4].
- **Branched Topology:** The two hydroxyl groups provide a **synthetic handle for diversification**. This allows for the attachment of different warheads or the creation of PROTAC libraries from a single intermediate.

- **Controlled Flexibility:** While flexible, the three ethylene glycol units provide a defined length and space, helping to position the E3 ligase and target protein for productive complex formation without an excessive entropic penalty [1].
- **Metabolic Stability:** The ether backbone of the PEG chain is generally more resistant to metabolic cleavage compared to alkyl ester linkers [1].

## Conclusion

**N-Boc-N-bis(PEG3-OH)** is a versatile and valuable bifunctional linker that facilitates the synthesis of modern PROTAC degraders. Its branched structure, featuring orthogonal Boc-protected amine and hydroxyl groups, allows for modular and sequential conjugation. The flexible, hydrophilic nature of the PEG spacer it provides is crucial for tuning the properties of the final molecule, impacting not just synthesis but also critical pharmacological outcomes like solubility and the efficiency of targeted protein degradation.

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